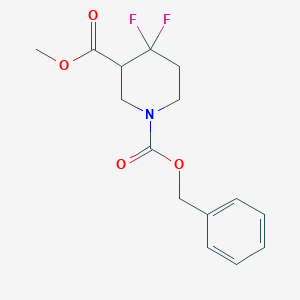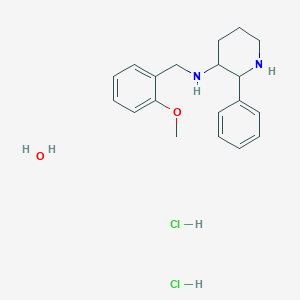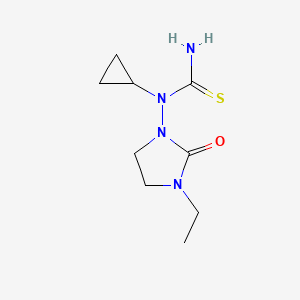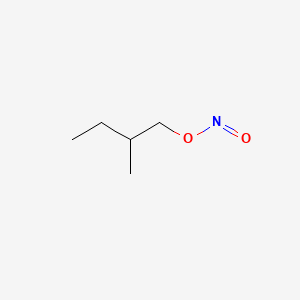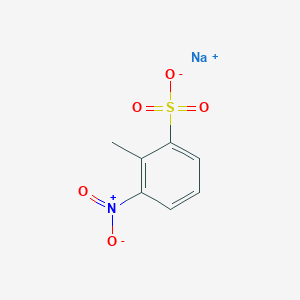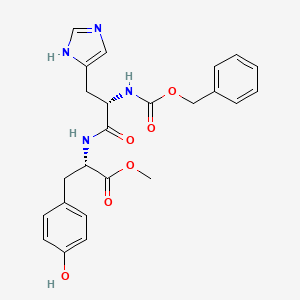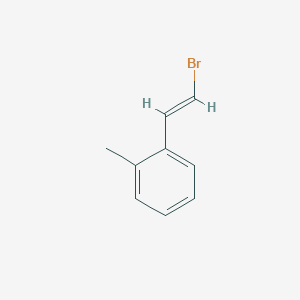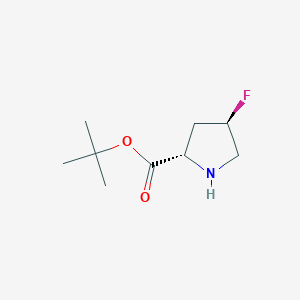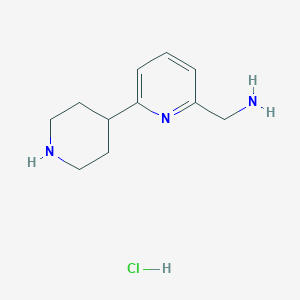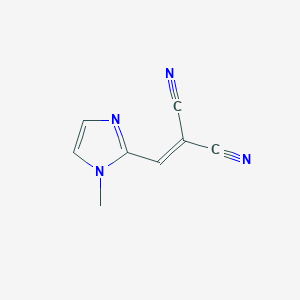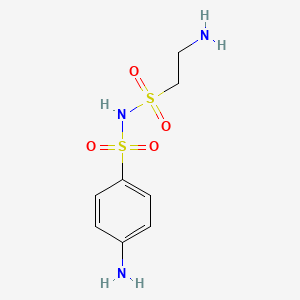
Aniline, 4-taurylsulfamoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, 4-taurylsulfamoyl- is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety attached to a taurylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4-taurylsulfamoyl- typically involves the reaction of aniline with taurylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Aniline, 4-taurylsulfamoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Aniline, 4-taurylsulfamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring of aniline can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitroanilines, bromoanilines, and sulfonated anilines.
Aplicaciones Científicas De Investigación
Aniline, 4-taurylsulfamoyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Aniline, 4-taurylsulfamoyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The simplest aromatic amine, used as a precursor for many industrial chemicals.
Sulfanilamide: An antibiotic that contains a sulfonamide group similar to Aniline, 4-taurylsulfamoyl-.
Taurine: An amino sulfonic acid that shares the tauryl group with Aniline, 4-taurylsulfamoyl-.
Uniqueness
Aniline, 4-taurylsulfamoyl- is unique due to the combination of aniline and taurylsulfamoyl groups, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
64049-30-5 |
|---|---|
Fórmula molecular |
C8H13N3O4S2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
4-amino-N-(2-aminoethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C8H13N3O4S2/c9-5-6-16(12,13)11-17(14,15)8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |
Clave InChI |
GFUFPSDLEXMHMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NS(=O)(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
